N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE
CAS No.: 879567-95-0
VCID: VC6340042
Molecular Formula: C19H15N5O3S
Molecular Weight: 393.42
* For research use only. Not for human or veterinary use.
![N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE - 879567-95-0](/images/structure/VC6340042.png)
Description |
Synthesis and CharacterizationThe synthesis of such complex molecules typically involves multi-step reactions. For similar compounds, synthesis often starts with the formation of the triazolo-thiadiazole core, followed by attachment to other moieties like benzodioxine. Characterization is typically done using spectral analysis techniques such as NMR, IR, and mass spectroscopy . Biological ActivitiesWhile specific data on N-(3-{3-METHYL- TRIAZOLO[3,4-B] THIADIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is not available, related triazolo-thiadiazole derivatives have shown promising biological activities:
Data Table: Related Compounds and Their ActivitiesFuture DirectionsFuture studies should focus on synthesizing this compound and evaluating its biological activities using in vitro and in vivo models. This will help determine its potential as a therapeutic agent and provide insights into its pharmacological profile. |
---|---|
CAS No. | 879567-95-0 |
Product Name | N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE |
Molecular Formula | C19H15N5O3S |
Molecular Weight | 393.42 |
IUPAC Name | N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Standard InChI | InChI=1S/C19H15N5O3S/c1-11-21-22-19-24(11)23-18(28-19)13-3-2-4-14(9-13)20-17(25)12-5-6-15-16(10-12)27-8-7-26-15/h2-6,9-10H,7-8H2,1H3,(H,20,25) |
Standard InChIKey | WPHMDGSVEXYZOF-UHFFFAOYSA-N |
SMILES | CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Solubility | not available |
PubChem Compound | 4972592 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume